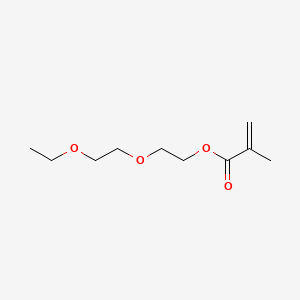

2-(2-Ethoxyethoxy)ethyl methacrylate

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-ethoxyethoxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-12-5-6-13-7-8-14-10(11)9(2)3/h2,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTWWOCWRSUGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196396 | |

| Record name | 2-(2-Ethoxyethoxy)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45127-97-7 | |

| Record name | 2-(Ethoxyethoxy)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45127-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxy(diethylene glycol) methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Ethoxyethoxy)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxyethoxy)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXY(DIETHYLENE GLYCOL) METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27W232YEAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for 2 2 Ethoxyethoxy Ethyl Methacrylate and Its Polymeric Derivatives

Monomer Synthesis Routes for 2-(2-Ethoxyethoxy)ethyl Methacrylate (B99206)

The preparation of high-purity 2-(2-ethoxyethoxy)ethyl methacrylate is fundamental for its successful polymerization. The primary routes involve direct esterification and transesterification, each with specific catalytic systems and conditions to optimize yield and minimize side reactions.

Chemical Pathways and Catalytic Systems for Monomer Preparation

The industrial synthesis of this compound is predominantly achieved through two main chemical pathways: direct esterification and transesterification.

Direct Esterification: This is a common method involving the reaction of methacrylic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is an equilibrium process, and to drive it towards the product side, water is continuously removed, often through azeotropic distillation using a solvent like toluene (B28343) or xylene.

Catalytic Systems: Strong acid catalysts are typically employed to accelerate the reaction.

Sulfuric acid (H₂SO₄): Used in concentrations of 0.5–5 mol%, it is effective but can sometimes lead to side reactions if not controlled. evitachem.com

p-Toluenesulfonic acid (PTSA): A solid, less corrosive alternative to sulfuric acid, often used in similar molar quantities. evitachem.com

Reaction Conditions: The reaction is generally conducted under reflux at temperatures between 80°C and 110°C. evitachem.com To prevent premature polymerization of the methacrylate monomer, inhibitors such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) are added to the reaction mixture. chemicalbook.com

Transesterification: An alternative pathway is the transesterification of methyl methacrylate with 2-(2-ethoxyethoxy)ethanol. This route avoids the direct use of the more corrosive methacrylic acid. A compound catalyst system, such as a combination of a carbonate (e.g., potassium carbonate) and a cyanate (B1221674) (e.g., potassium cyanate), has been shown to be effective. google.com This process is often carried out using reactive distillation to remove the methanol (B129727) byproduct, thereby shifting the equilibrium towards the desired product. google.com

Catalytic Systems:

Titanium tetraisopropoxide: Can achieve yields of 80–88%.

Compound catalysts: Mixtures of carbonates (sodium carbonate, potassium carbonate) and cyanates (potassium cyanate) can enhance reaction efficiency and be recycled. google.com

Reaction Conditions: Temperatures for transesterification are typically controlled between 80°C and 130°C. google.com

Table 1: Comparison of Monomer Synthesis Pathways

| Method | Reactants | Typical Catalysts | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Direct Esterification | Methacrylic acid + 2-(2-ethoxyethoxy)ethanol | Sulfuric acid, p-Toluenesulfonic acid (PTSA) | 80-110°C, Reflux, Azeotropic water removal | Common, well-established | evitachem.com |

| Transesterification | Methyl methacrylate + 2-(2-ethoxyethoxy)ethanol | Titanium tetraisopropoxide, Carbonate/Cyanate mixtures | 80-130°C, Reactive distillation | Avoids corrosive acid, catalyst can be recycled | google.com |

Strategic Purification Techniques for Enhanced Monomer Purity

Achieving high monomer purity is critical for controlled polymerization, as impurities can interfere with catalysts and affect the final polymer's molecular weight and dispersity. A multi-step purification process is typically employed.

Neutralization and Washing: After esterification, the crude product contains residual acid catalyst and unreacted methacrylic acid. This is neutralized by washing with a basic solution, such as aqueous sodium hydroxide, followed by washing with brine and water to remove salts and water-soluble impurities. chemicalbook.com

Adsorption: Adsorbents like polymagnesium silicate (B1173343) can be used to remove the neutralized salts and other polar impurities. google.com

Distillation: The primary method for purification is distillation under reduced pressure (vacuum distillation). This technique lowers the boiling point of the monomer, preventing thermal polymerization during the process. The purified monomer is collected as a specific fraction.

Inhibitor Addition: Throughout the purification and storage process, a polymerization inhibitor (e.g., MEHQ) is maintained in the monomer to ensure stability. chemicalbook.com For laboratory-scale purification demanding very high purity, techniques like column chromatography over silica (B1680970) gel or alumina (B75360) may be used. chemicalbook.com

Polymerization Techniques for Poly[this compound] and Copolymers

The synthesis of polymers from this compound (DEGEEMA) with tailored architectures is often achieved using controlled radical polymerization (CRP) methods. These techniques allow for the precise control of molecular weight, dispersity, and polymer architecture (e.g., block, graft).

Controlled Radical Polymerization (CRP) Strategies

ATRP is a robust and versatile CRP technique widely used for polymerizing methacrylates like DEGEEMA. It enables the synthesis of well-defined homopolymers, block copolymers, and surface-grafted polymer brushes with predetermined molecular weights and narrow molecular weight distributions (Đ or PDI < 1.5).

The typical ATRP system for DEGEEMA and its analogs consists of:

Monomer: this compound (or similar oligo(ethylene glycol) methacrylates).

Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), which determines the number of growing polymer chains. mdpi.com

Catalyst: A transition metal complex, most commonly a copper(I) halide like copper(I) bromide (CuBr). mdpi.com

Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), which solubilizes the copper catalyst and tunes its reactivity. mdpi.com

Solvent: Anisole, toluene, or other suitable organic solvents. mdpi.com

Research has shown that by carefully selecting the ratios of these components and controlling the reaction temperature, precision architectures can be achieved. For instance, the ATRP of a similar azido-bearing methacrylate monomer demonstrated that lowering the reaction temperature and monomer concentration led to well-defined polymers with significantly reduced polydispersity (Đ < 1.30). nih.govresearchgate.net This control allows for the synthesis of complex structures like block copolymers by sequential monomer addition or the creation of high-density polymer brushes via surface-initiated ATRP (SI-ATRP). nih.govresearchgate.net

Table 2: Representative Conditions for ATRP of DEGEEMA Analogs

| Monomer | Initiator | Catalyst/Ligand | Conditions | Resulting Polymer | Reference |

|---|---|---|---|---|---|

| 2-(2-(2-azidoethyoxy)ethoxy)ethyl methacrylate (AzTEGMA) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Anisole, lowered temp. | Well-defined p(AzTEGMA), Đ < 1.30 | nih.govresearchgate.net |

| 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) | Ethyl α-bromoisobutyrate | CuBr/PMDETA | Anisole, room temp. | PS-b-P(MEO₂MA) block copolymers | mdpi.com |

| 2-hydroxyethyl methacrylate (HEMA) | Tertiary amine-functionalized initiator | Cu(I)/Cu(II)/Tris[2-(dimethylamino)ethyl]amine | 50°C | Near-monodisperse macromonomers, Đ ≈ 1.20 | nih.gov |

RAFT polymerization is another powerful CRP method that offers excellent control over the polymerization of methacrylates, including DEGEEMA. It is known for its tolerance to a wide variety of functional groups and solvents, including aqueous systems. researchgate.netrsc.org

A typical RAFT polymerization system includes:

Monomer: this compound.

RAFT Agent: A thiocarbonylthio compound, such as a trithiocarbonate (B1256668) or dithioester, which acts as the chain transfer agent and controls the polymerization. The choice of RAFT agent is crucial and depends on the monomer being polymerized. researchgate.net

Initiator: A conventional radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA). researchgate.netresearchgate.net

RAFT polymerization allows for the synthesis of polymers with low dispersity and pre-defined molecular weights. researchgate.net A key advantage is the preservation of the thiocarbonylthio end-group on the polymer chains, which allows them to act as macromolecular chain transfer agents (macro-CTAs) for the synthesis of higher-order structures like diblock or multiblock copolymers. researchgate.netnih.gov This technique has been successfully employed in dispersion polymerization to create various nanoparticle morphologies through a process known as polymerization-induced self-assembly (PISA). nih.govrsc.org

Table 3: Key Components in RAFT Polymerization of Methacrylates

| Component | Function | Examples | Reference |

|---|---|---|---|

| Monomer | Building block of the polymer | 2-phenylethyl methacrylate (PEMA), Lauryl methacrylate (LMA) | rsc.orgrsc.org |

| RAFT Agent | Controls polymerization, provides "living" character | S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate (DDMAT) | researchgate.net |

| Initiator | Source of primary radicals | 2,2'-Azobisisobutyronitrile (AIBN), 4,4'-Azobis(4-cyanovaleric acid) (ACVA) | researchgate.netresearchgate.net |

| Solvent | Reaction medium | Ethanol (B145695), Acetonitrile, 1,4-Dioxane (B91453), Water | rsc.orgresearchgate.netresearchgate.net |

Anionic Polymerization Approaches in Block Copolymer Synthesis

Living anionic polymerization is a powerful technique for synthesizing block copolymers with well-defined structures and narrow molecular weight distributions (Đ < 1.1). nih.govkent.ac.uk This method is particularly suitable for monomers with electron-accepting substituents, such as methacrylates. kent.ac.uk The polymerization of oligo(ethylene glycol) methyl ether methacrylates, which are structurally similar to DEGEEMA, has been successfully carried out using initiators like 1,1-diphenyl-3-methylpentyllithium in the presence of lithium chloride, or diphenylmethylpotassium with diethylzinc (B1219324) in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). nih.gov

The synthesis of block copolymers, such as those combining a polystyrene (PS) block with a poly(2-(methoxyethoxy)ethyl methacrylate) (PDMEEMA) block, has been demonstrated through sequential anionic polymerization. kent.ac.uk This involves the sequential addition of monomers to the living polymer chain. For instance, the synthesis can be initiated with an initiator suitable for styrene (B11656), followed by the addition of the methacrylate monomer to the living polystyrene chain. nih.gov However, challenges can arise, including side reactions that may terminate the living chain end, especially when synthesizing high molecular weight block copolymers. kent.ac.uk The stability of the propagating carbanion is crucial, and additives like lithium chloride are often necessary to prevent side reactions and achieve good control over the polymerization of methacrylates. researchgate.net

Table 1: Examples of Anionically Synthesized Block Copolymers with Oligo(ethylene glycol) Methacrylates

| First Block | Second Block | Initiator System | Key Findings |

|---|---|---|---|

| Polystyrene | Poly(2-methoxyethyl methacrylate) | Diphenylmethylpotassium/Et₂Zn | Synthesis of well-defined block copolymers. nih.gov |

| Polystyrene | Poly(2-(2-methoxyethoxy)ethyl methacrylate) | Diphenylmethylpotassium/Et₂Zn | Synthesis of well-defined block copolymers. nih.gov |

| Poly(2-(2-methoxyethoxy)ethyl methacrylate) | Poly(2-[2-(2-methoxyethoxy)ethoxy]ethyl methacrylate) | 1,1-diphenyl-3-methylpentyllithium/LiCl | Quantitative efficiency in reversible sequential block copolymerization. nih.gov |

Surface-Initiated Controlled Radical Polymerization for Functional Surfaces

Surface-initiated controlled radical polymerization (SI-CRP) techniques, such as surface-initiated atom transfer radical polymerization (SI-ATRP) and surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization, are employed to grow polymer chains directly from a substrate, creating a dense layer of "polymer brushes." researchgate.netnih.gov These functional surfaces have tailored properties like wettability, biocompatibility, and stimuli-responsiveness. nih.govcmu.edu

The "grafting from" approach involves immobilizing an initiator on the surface, from which the polymerization of monomers like DEGEEMA is initiated. nih.govacs.org For SI-ATRP, surfaces are typically functionalized with an initiator containing a bromine or chlorine atom, such as a silane-based initiator for silica or titanium surfaces. nih.govresearchgate.net The polymerization is then carried out in the presence of a transition metal complex (e.g., CuBr/ligand) and the monomer. nih.govresearchgate.net This method allows for the synthesis of well-defined polymer brushes with high grafting densities. researchgate.net For example, poly(2-(2-(2-azidoethyoxy)ethoxy)ethyl methacrylate) brushes have been grafted from Ti6Al4V substrates using SI-ATRP, which can then be functionalized via click chemistry. nih.govresearchgate.net

Similarly, SI-RAFT can be used to grow polymer brushes. researchgate.net In this technique, a RAFT chain transfer agent (CTA) is immobilized on the surface. The polymerization proceeds in the presence of a radical initiator and the monomer, allowing for controlled chain growth. High-density poly(2-(2-methoxyethoxy)ethyl methacrylate) brushes have been successfully fabricated on silicon surfaces using this method. researchgate.net

Table 2: Surface-Initiated Polymerization of Oligo(ethylene glycol) Methacrylates

| Polymerization Method | Substrate | Initiator/CTA | Monomer | Key Outcome |

|---|---|---|---|---|

| SI-ATRP | Ti6Al4V | Silane-based bromo-initiator | 2-(2-(2-Azidoethyoxy)ethoxy)ethyl methacrylate | High-density, functionalizable polymer brushes. nih.govresearchgate.net |

| SI-RAFT | Silicon | 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid | 2-(2-Methoxyethoxy)ethyl methacrylate | Well-defined, high-density polymer brushes with temperature-responsive properties. researchgate.net |

| SI-ATRP | Silica Nanoparticles | 2-Bromopropionyl bromide modified surface | Di(ethylene glycol) methyl ether methacrylate | Hybrid nanomaterials with functional polymer layers. cmu.edu |

Conventional Free Radical Polymerization Protocols

Conventional free radical polymerization is a widely used and robust method for synthesizing polymers from DEGEEMA. This technique typically involves the use of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or UV irradiation to generate free radicals that initiate polymerization. researchgate.netmdpi.com

Solution polymerization is a common protocol where the monomer and initiator are dissolved in a suitable solvent, such as 1,4-dioxane or toluene. researchgate.netmdpi.com The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at a specific temperature (e.g., 60°C) for a set period to achieve the desired conversion. researchgate.netmdpi.com For example, copolymers of methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA) have been synthesized in 1,4-dioxane using AIBN as the initiator. researchgate.netmdpi.com

Emulsion polymerization is another important technique, particularly for water-soluble or partially water-soluble monomers like hydroxyethyl (B10761427) methacrylate (HEMA), which is structurally related to DEGEEMA. rsc.orgrsc.org In this method, the monomer is dispersed in an aqueous phase with the aid of a surfactant (e.g., sodium dodecyl sulfate), and a water-soluble initiator (e.g., potassium persulfate) is used. rsc.org This technique can produce high molecular weight polymers at a fast polymerization rate.

Photopolymerization and Ultraviolet (UV) Curing Methodologies

Photopolymerization and UV curing are rapid, solvent-free, and energy-efficient methods for converting liquid monomer formulations into solid polymers. These techniques are particularly relevant for applications in coatings, adhesives, and inks. The process relies on a photoinitiator that absorbs light (typically in the UV range) to generate reactive species (radicals or cations) that initiate polymerization.

Photoinitiators are classified as Type I (cleavage) or Type II (hydrogen abstraction). Type I photoinitiators, such as acetophenone (B1666503) derivatives, undergo unimolecular bond cleavage to form radicals. Type II photoinitiators, like benzophenone, require a co-initiator (e.g., an amine) to generate radicals via an electron transfer and proton transfer process. For the polymerization of methacrylates like HEMA, systems such as riboflavin (B1680620)/triethanolamine have been studied, where riboflavin acts as a photosensitizer. The choice of photoinitiator and its concentration can significantly affect the polymerization kinetics and the final properties of the cured material. Formulations containing DEGEEMA can be cured using these methods to create crosslinked networks.

Hybrid Polymerization Techniques (e.g., Ring-Opening Polymerization in Block Copolymer Systems)

Hybrid polymerization techniques combine two or more different polymerization mechanisms to synthesize complex polymer architectures, such as block copolymers from monomers that cannot be polymerized by a single mechanism. A notable example is the combination of ring-opening polymerization (ROP) and a controlled radical polymerization like ATRP to create block copolymers. kent.ac.ukmdpi.com

This approach is particularly useful for synthesizing amphiphilic block copolymers containing a polyester (B1180765) block (from ROP of a cyclic ester like ε-caprolactone or lactide) and a polymethacrylate (B1205211) block (from ATRP of a monomer like DEGEEMA). nih.govmdpi.com For instance, a poly(ε-caprolactone) (PCL) block can be synthesized first via ROP using an initiator that also contains a functional group capable of initiating ATRP. This PCL macroinitiator is then used to initiate the polymerization of the methacrylate monomer, yielding a PCL-b-poly(methacrylate) block copolymer. mdpi.com

Another strategy involves the sequential polymerization where one polymerization is completed before the initiation of the second. For example, well-defined block copolymers of methacrylates and cyclic esters have been synthesized using organocatalysis to sequentially bridge anionic addition polymerization and ROP. This allows for the creation of diverse block polymers from different monomer families. Such hybrid approaches have been used to create materials like poly(lactic acid)-b-poly(triethylene glycol methyl ether methacrylate) block copolymers. nih.gov

Copolymerization Studies Involving this compound

Copolymerization is a versatile method to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. Studies on the copolymerization of DEGEEMA and its analogs provide insights into the reactivity of these monomers and the properties of the resulting copolymers.

Design and Synthesis of Binary Copolymer Systems

Binary copolymers of DEGEEMA and its analogs have been synthesized with various comonomers, including methyl methacrylate (MMA) and styrene (St), primarily through free-radical polymerization. researchgate.netmdpi.com The properties of the resulting copolymer are highly dependent on the composition and the sequence distribution of the monomer units in the polymer chain.

The synthesis of these copolymers often involves solution polymerization with a radical initiator like AIBN. researchgate.netmdpi.com By varying the initial feed ratio of the two monomers, copolymers with different compositions can be obtained. researchgate.netmdpi.com The characterization of these copolymers is typically performed using spectroscopic techniques like FTIR and NMR to confirm their structure and composition. researchgate.netmdpi.com

A crucial aspect of understanding binary copolymerization is the determination of monomer reactivity ratios (r₁ and r₂). These ratios describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other monomer (r < 1). The reactivity ratios for the copolymerization of 2-ethoxyethyl methacrylate (2-EOEMA, M₁) with methyl methacrylate (MMA, M₂) have been determined using methods like Fineman-Rose and Kelen-Tudos. researchgate.netmdpi.com The reported values of r₁ = 0.8436 and r₂ = 0.7751 suggest the formation of a random copolymer, as both values are less than 1, and the product r₁r₂ (0.6614) is also less than 1. researchgate.netmdpi.com This indicates that the growing polymer chain has a slight preference for adding the other monomer over itself, leading to a more alternating structure than a blocky one.

Table 3: Reactivity Ratios for Copolymerization of 2-Ethoxyethyl Methacrylate (M₁) with Methyl Methacrylate (M₂)

| Method | r₁ (2-EOEMA) | r₂ (MMA) | r₁r₂ | Copolymer Type | Reference |

|---|---|---|---|---|---|

| Fineman-Rose | 0.8436 | 0.7751 | 0.6614 | Random | researchgate.netmdpi.com |

Development of Multi-component and Complex Copolymer Architectures

The creation of multi-component copolymers is a fundamental strategy for modifying and enhancing the properties of polymeric materials. For this compound, known for imparting flexibility and improved compatibility, free-radical polymerization is a common and effective method for synthesizing both binary and ternary copolymers. sapub.org

Detailed research has been conducted on the free-radical initiated copolymerization of 2-ethoxyethyl methacrylate (2-EOEMA) with methyl methacrylate (MMA). sapub.orgresearchgate.net These copolymerizations were typically carried out in a 1,4-dioxane solution using 2,2'-azobisisobutyronitrile (AIBN) as the initiator. sapub.orgresearchgate.net The reactions proceeded under a nitrogen atmosphere at a controlled temperature to achieve low-to-moderate conversion, ensuring the reactivity ratios could be accurately determined. sapub.org The resulting copolymers of MMA and 2-EOEMA are soluble in most polar solvents but insoluble in non-polar ones. sapub.org

Further complexity has been introduced through terpolymerization. The terpolymerization of 2-EOEMA with styrene (St) and maleic anhydride (B1165640) (Ma) was successfully carried out in an acetone (B3395972) solvent using benzoyl peroxide as the initiator. ias.ac.in This process allows for the integration of three distinct monomer units into a single polymer chain, creating a material with a unique combination of properties derived from each component.

The characterization of these copolymers is crucial for understanding their structure and composition. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are employed to confirm the chemical structure and composition of the resulting polymer chains. sapub.orgresearchgate.netias.ac.in For instance, in ¹³C-NMR spectra of MMA/2-EOEMA copolymers, the carbonyl carbon signals for both monomer units appear around δ 205.2 ppm, while the ether group carbons of 2-EOEMA are found in the region of δ 67.4 ppm – 64.1 ppm. sapub.org

A key aspect of understanding copolymerization behavior is the determination of monomer reactivity ratios. These ratios, calculated using methods like Fineman-Rose (F-R) and Kelen-Tudos (K-T), describe the relative reactivity of each monomer toward the propagating radical chain ends. sapub.orgresearchgate.net For the MMA (M1) and 2-EOEMA (M2) system, the mean reactivity ratios were found to be r₁=0.8436 and r₂=0.7751. sapub.org Since the product of these ratios (r₁r₂) is less than 1, it indicates the formation of a random copolymer, with a tendency for alternation. sapub.org This random distribution of monomer units along the polymer backbone is further supported by azeotropic composition evaluations. sapub.orgresearchgate.net

Interactive Table: Synthesis Conditions for 2-EOEMA Copolymers

| Copolymer System | Comonomers | Initiator | Solvent | Temperature (°C) |

|---|---|---|---|---|

| MMA/2-EOEMA | Methyl Methacrylate, 2-Ethoxyethyl Methacrylate | AIBN | 1,4-Dioxane | 60 |

| St/Ma/2-EOEMA | Styrene, Maleic Anhydride, 2-Ethoxyethyl Methacrylate | Benzoyl Peroxide | Acetone | Not Specified |

Interactive Table: Reactivity Ratios for Copolymerization of Methyl Methacrylate (M1) and 2-Ethoxyethyl Methacrylate (M2)

| Method | r₁ (MMA) | r₂ (2-EOEMA) | r₁r₂ |

|---|---|---|---|

| Fineman-Rose (F-R) | 0.8436 | 0.7751 | 0.6539 |

| Kelen-Tudos (K-T) | 0.8436 | 0.7751 | 0.6539 |

| Mean Value | 0.8436 | 0.7751 | 0.6539 |

Preparation and Structural Characterization of Block Copolymers

While controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and sequential anionic polymerization are well-established for creating block copolymers with defined structures from various methacrylate monomers, specific literature detailing the synthesis of block copolymers using this compound is not extensively available in the provided search results. The scientific literature predominantly reports on the synthesis of block copolymers from the analogous monomer, 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA). nih.govresearchgate.netmdpi.com These studies on MEO₂MA demonstrate the feasibility of using controlled radical polymerization to produce well-defined block copolymer architectures, which is a common strategy for creating amphiphilic materials or polymers with distinct, phase-separated domains. nih.gov

Graft Copolymerization for Tailored Properties

Graft copolymerization is a powerful method for tailoring material properties by attaching polymer chains (grafts) onto a main polymer backbone. This technique can be used to create complex architectures like molecular brushes or to modify surfaces. However, specific research findings detailing the synthesis of graft copolymers using this compound as the grafted monomer are not prominently featured in the available scientific literature from the search. Studies on related systems often utilize the "grafting from" or "grafting to" approaches with monomers like 2-(2-methoxyethoxy)ethyl methacrylate or other functional methacrylates to create thermoresponsive or hydrophilic side chains on a different polymer backbone. nih.govresearchgate.netresearchgate.net

Polymerization Kinetics and Mechanistic Investigations

Kinetic Analysis of 2-(2-Ethoxyethoxy)ethyl Methacrylate (B99206) Polymerization

The kinetic analysis of EEOEMA polymerization involves examining how different reaction parameters affect the rate of polymer formation and the characteristics of the resulting polymer. While direct kinetic data for EEOEMA is sparse, extensive research on analogous methacrylate monomers, such as 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA), 2-hydroxyethyl methacrylate (HEMA), and other alkyl methacrylates, provides significant insights into its expected behavior.

In free-radical polymerization, the rate of polymerization (Rₚ) is fundamentally dependent on the concentrations of both the monomer ([M]) and the initiator ([I]). Generally, the reaction rate is directly proportional to the monomer concentration and to the square root of the initiator concentration.

Studies on various methacrylate systems confirm this relationship. For instance, investigations into methacrylate bone cements, which contain monomers like methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA), show a distinct increase in polymerization rate with higher concentrations of the initiator, benzoyl peroxide (BPO). nih.gov An increase in the BPO concentration leads to a greater number of generated radicals, which in turn accelerates the polymerization rate and shortens the time to reach the maximum rate. nih.gov Similarly, the polymerization of 2-ethylhexyl methacrylate has been shown to be first order with respect to the monomer concentration and 0.5 order with respect to the initiator. researchgate.net

The concentration of co-initiators or activators, such as N,N-dimethylaniline (DMA) used in redox systems, also plays a crucial role. Increasing the DMA concentration while keeping the BPO concentration constant results in a substantially faster reaction. mdpi.com This indicates that the rate can be finely tuned by adjusting the ratio of the initiating system components.

Table 1: Effect of Initiator (BPO) Concentration on Polymerization Kinetics of a Methacrylate System Note: Data derived from studies on methacrylate-based bone cements.

| BPO Concentration (wt.%) | Relative Polymerization Rate | Time to Max Rate (s) | Final Double Bond Conversion (%) |

| 0.05 | Low | >400 | ~74 |

| 0.1 | Moderate | ~350 | ~80 |

| 0.3 | High | ~200 | ~100 |

| 0.7 | Very High | <200 | ~85 |

| Data adapted from kinetic studies on methacrylate compositions. nih.gov |

An increase in temperature generally leads to a higher reaction rate due to the increased decomposition rate of the initiator and a higher propagation rate constant. mdpi.com However, exceedingly high temperatures can also increase the rate of side reactions and termination, potentially leading to lower molecular weight polymers and broader polydispersity, especially in uncontrolled polymerizations. nih.gov In controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), temperature is a key factor for maintaining the equilibrium between active and dormant species. For some specialized methacrylate monomers, lowering the reaction temperature is essential to achieve a well-controlled polymerization and reduce side reactions. nih.gov

Table 2: Temperature Effect on Polymerization of Methacrylates Note: Illustrative data based on general principles and findings from HEMA polymerization. mdpi.comresearchgate.net

| Temperature (°C) | Reaction Rate |

| 52 | Base Rate |

| 60 | Increased Rate |

| 72 | Significantly Increased Rate |

| 82 | Very High Rate |

The choice of solvent can have a profound impact on the polymerization kinetics of methacrylates, particularly for those with functional groups capable of hydrogen bonding, such as the ether linkages in EEOEMA. mdpi.com Studies on the copolymerization of HEMA and butyl methacrylate (BMA) have shown that the propagation rate coefficient (kₚ) and monomer reactivity ratios are significantly influenced by the solvent. mdpi.comqueensu.ca

For instance, solvents like n-butanol and dimethylformamide (DMF) were found to reduce the relative reactivity of HEMA compared to bulk polymerization, whereas xylene enhanced its reactivity. queensu.ca This behavior is attributed to the solvent's ability to form hydrogen bonds with the monomer, which can alter its electronic properties and steric hindrance around the double bond. mdpi.com Similarly, for 2-(dimethylamino)ethyl methacrylate (DMAEMA), the kₚ values decreased slightly in butanol and ethanol (B145695) compared to bulk, but increased in an ethanol/water mixture. engconfintl.org The polarity of the solvent can also affect the solubility of the growing polymer chains and the catalyst in controlled polymerization systems, thereby influencing the kinetic profile. cmu.edu

Examination of Gel Effect Phenomena in Bulk and Solution Polymerization Systems

The gel effect, or autoacceleration, is a common phenomenon in the bulk and concentrated solution free-radical polymerization of methacrylates. It is characterized by a rapid increase in the polymerization rate and the molecular weight of the polymer at intermediate to high monomer conversions. This effect arises from a significant increase in the viscosity of the reaction medium, which severely restricts the mobility of large polymer radicals. researchgate.net The diffusion-controlled termination reactions slow down dramatically, while smaller monomer molecules can still diffuse to the active chain ends, leading to a sharp increase in the net polymerization rate. researchgate.net

Investigations using Differential Scanning Calorimetry (DSC) on HEMA polymerization clearly show the onset of autoacceleration at a specific conversion, which is dependent on the reaction temperature. mdpi.com The formation of high molecular weight clusters and their precipitation before the gelation point can also contribute to complex kinetic profiles and phase separation, as observed in the polymerization of MEO₂MA with a cross-linker. researchgate.net The gel effect is a crucial consideration for industrial processes as it can lead to thermal runaways if not properly managed.

Mechanistic Elucidation of Controlled Polymerization Processes

Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully applied to methacrylate monomers to synthesize well-defined polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). cmu.edunih.gov These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant species. cmu.edu

In the ATRP of methacrylates, a transition metal complex, typically copper-based, acts as a reversible halogen atom transfer agent. cmu.edu This process allows for the controlled, sequential addition of monomer units to the growing polymer chain. Key findings from studies on various methacrylates demonstrate the effectiveness of this control:

Linear Kinetics: Semilogarithmic plots of monomer concentration versus time are often linear, indicating that the concentration of propagating radicals remains relatively constant throughout the polymerization and that termination reactions are significantly suppressed. nih.govcmu.edu

Molecular Weight Evolution: The number-average molecular weight (Mₙ) of the resulting polymer increases linearly with monomer conversion. This is a hallmark of a controlled or "living" polymerization process, as it demonstrates that all chains are initiated at the beginning of the reaction and grow simultaneously. cmu.edudergipark.org.tr

Low Dispersity: Polymers with very low polydispersity indices (Đ), often below 1.3, can be obtained. nih.gov This signifies that the polymer chains are of a similar length, a direct result of the controlled growth mechanism.

For example, the ATRP of an azido-functionalized analog of EEOEMA yielded polymers with number-average molecular weights up to 22 kDa and narrow polydispersity (Đ < 1.30) by optimizing temperature and monomer concentration. nih.gov Similarly, the controlled growth of poly(glycidyl methacrylate) brushes via ATRP showed a nearly linear rate of growth over time, further confirming the living nature of the polymerization. rsc.org

Table 3: Molecular Weight Control in ATRP of a Methacrylate Monomer Note: Data derived from studies on controlled polymerization of methyl methacrylate. cmu.edu

| Conversion (%) | Theoretical Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) | Dispersity (Đ) |

| 20 | ~4,000 | ~4,200 | 1.18 |

| 40 | ~8,000 | ~8,100 | 1.15 |

| 60 | ~12,000 | ~12,500 | 1.12 |

| 80 | ~16,000 | ~16,300 | 1.10 |

| 95 | ~19,000 | ~19,400 | 1.09 |

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| EEOEMA | 2-(2-Ethoxyethoxy)ethyl methacrylate |

| MEO₂MA | 2-(2-Methoxyethoxy)ethyl methacrylate |

| HEMA | 2-Hydroxyethyl methacrylate |

| MMA | Methyl methacrylate |

| BMA | n-Butyl methacrylate |

| DMAEMA | 2-(Dimethylamino)ethyl methacrylate |

| BPO | Benzoyl peroxide |

| DMA | N,N-dimethylaniline |

| ATRP | Atom Transfer Radical Polymerization |

| CRP | Controlled Radical Polymerization |

| DMF | Dimethylformamide |

| AzTEGMA | 2-(2-(2-Azidoethoxy)ethoxy)ethyl methacrylate |

| PGMA | Poly(glycidyl methacrylate) |

Role and Optimization of Catalytic Systems and Ligand Architectures

The success of Atom Transfer Radical Polymerization (ATRP) for monomers like this compound heavily relies on the careful selection and optimization of the catalytic system. This system typically comprises a transition metal salt, most commonly a copper(I) halide, and a complexing ligand. The ligand's primary role is to solubilize the transition metal salt in the reaction medium and to adjust the redox potential of the metal center, thereby controlling the equilibrium between active (radical) and dormant species. cmu.eduyoutube.com

For the polymerization of analogous hydrophilic methacrylates, copper-based catalysts are frequently employed. cmu.edu The combination of a copper(I) halide (e.g., Copper(I) bromide or Copper(I) chloride) with a nitrogen-based ligand forms the active catalyst complex. cmu.edu The structure of the ligand is a critical parameter that dictates the catalyst's activity and the degree of control over the polymerization.

Key ligands used in the ATRP of methacrylates include:

2,2′-bipyridine (bpy) and its derivatives. cmu.edu

Multidentate aliphatic amines such as 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) . cmu.edumdpi.com

Research on the ATRP of a similar monomer, methoxy-capped oligo(ethylene glycol) methacrylate (OEGMA), demonstrated that a fast and well-controlled polymerization can be achieved in aqueous media at room temperature using a copper-based catalyst with either bpy or HMTETA as the ligand. cmu.edu The choice of ligand affects the polymerization rate and the resulting polymer's properties. For instance, in the polymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA), a structurally related monomer, various ligands have been shown to facilitate a controlled/"living" process. cmu.edu

The optimization of the catalyst system involves adjusting the molar ratio of ligand to copper, the concentration of the catalyst, and the choice of initiator. cmu.edu Studies on the block copolymerization of polystyrene with poly(2-(methoxyethoxy)ethyl methacrylate) utilized a catalyst system of CuBr and PMDETA. mdpi.com The effectiveness of the initiation step is crucial for achieving a narrow molecular weight distribution, a hallmark of a controlled polymerization process. youtube.com

Table 1: Effect of Ligand Architecture on ATRP of Hydrophilic Methacrylates This table is generated based on findings from analogous monomer systems.

| Ligand | Catalyst | Monomer System | Key Findings | Reference |

|---|---|---|---|---|

| 2,2′-bipyridine (bpy) | Copper-based | Methoxy-capped oligo(ethylene glycol) methacrylate (OEGMA) | Achieved good "living" character and rapid polymerization in water at 20 °C. | cmu.edu |

| 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) | Copper-based | Methoxy-capped oligo(ethylene glycol) methacrylate (OEGMA) | Also demonstrated good "living" character under mild aqueous conditions. | cmu.edu |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | CuBr | Polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) | Used for the synthesis of block copolymers. | mdpi.com |

Analysis of Side Reactions and Their Impact on Polymerization Efficiency

Despite the control offered by techniques like ATRP, the polymerization of this compound and its analogues is not without challenges. Several side reactions can occur, which may compromise the polymerization efficiency, limit the achievable molecular weight, and broaden the molecular weight distribution.

One significant challenge is the occurrence of unwanted side reactions that hinder the synthesis of high molecular weight polymers. In the synthesis of polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) block copolymers, researchers found that while copolymers with lower molecular weights could be obtained, the polymerization of higher molecular weight versions was unsuccessful. mdpi.comnih.gov This suggests the presence of chain-terminating side reactions that become more prominent as the polymer chain grows. mdpi.comnih.gov

For azido-bearing methacrylates, which share structural similarities, polymerization at elevated temperatures (e.g., 50 °C) can lead to significant side reactions. nih.gov Lowering the reaction temperature and monomer concentration was found to mitigate these side reactions, allowing for the synthesis of well-defined polymers. nih.gov

Another potential side reaction, particularly when alcohols are present as solvents, is transesterification . Studies on 2-(diethylamino)ethyl methacrylate (DEAEMA) in methanol (B129727) revealed that a transesterification reaction can compete with polymerization, leading to the formation of methyl methacrylate (MMA) and 2-(diethylamino)ethanol. rsc.org This side reaction is dependent on the molar ratio of the monomer to the alcohol. rsc.org While not directly studied for this compound, the presence of the ester group suggests a similar susceptibility under certain conditions, which would impact the final polymer composition and properties.

Furthermore, the inherent radical nature of the polymerization process means that termination reactions (coupling and disproportionation) are always a possibility, although controlled radical techniques are designed to minimize their contribution. cmu.edu In the case of block copolymer synthesis, the efficiency of the macroinitiator in initiating the polymerization of the second block is critical. It has been observed that a polystyrene macroinitiator may not efficiently initiate the polymerization of poly(2-(methoxyethoxy)ethyl methacrylate), leading to incomplete block copolymer formation. mdpi.comnih.gov

Table 2: Common Side Reactions and Their Consequences in Methacrylate Polymerization

| Side Reaction | Conditions / Cause | Impact on Polymerization | Potential Mitigation | Reference |

|---|---|---|---|---|

| Chain Termination | High radical concentration; High temperature | Limits molecular weight; Broadens polydispersity | Lowering temperature; Optimizing catalyst concentration | nih.gov |

| Transesterification | Presence of alcohol solvents (e.g., methanol) | Alters monomer and polymer composition | Avoidance of reactive alcohol solvents; Adjusting monomer/alcohol ratio | rsc.org |

| Inefficient Initiation | Poor reactivity of macroinitiator | Incomplete block copolymer formation; Bimodal molecular weight distribution | Selection of a more efficient macroinitiator system | mdpi.comnih.gov |

Advanced Techniques for Real-Time Monitoring of Polymerization Progression

To better understand and control the polymerization process, researchers employ various advanced techniques for real-time monitoring. These methods provide valuable insights into the reaction kinetics, monomer conversion, and the evolution of polymer properties as the reaction proceeds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for following the polymerization kinetics directly within the reaction vessel. It allows for the quantification of monomer consumption over time by monitoring the disappearance of the monomer's vinyl proton signals. engconfintl.org This technique has been used to examine the aqueous polymerization kinetics of similar monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA), providing data on monomer conversion and reaction rates. engconfintl.org

Differential Scanning Calorimetry (DSC): Isothermal DSC measurements can track the heat flow from the exothermic polymerization reaction. The rate of heat evolution is directly proportional to the rate of polymerization. This technique has been effectively used to study the polymerization kinetics of 2-hydroxyethyl methacrylate (HEMA), providing data to evaluate kinetic rate constants and the influence of diffusion-controlled effects. mdpi.com

Conductometric Measurements: For polymerizations carried out in solution, monitoring the electrolytic conductivity of the reaction mixture can serve as a tool to estimate the progression of different stages of the polymerization. nih.gov Changes in conductivity can reflect the consumption of ionic initiators or changes in the mobility of charged species as the viscosity of the medium increases with polymer formation. This method has been suggested for kinetic studies of N-isopropylacrylamide and poly(ethylene glycol) methyl ether methacrylates. nih.gov

Pulsed-Laser Polymerization–Size-Exclusion Chromatography (PLP-SEC): This is a sophisticated method used to determine the propagation rate coefficient (k_p) of radical polymerization. engconfintl.orgrsc.org It involves initiating polymerization with short laser pulses and then analyzing the molecular weight distribution of the resulting polymer by SEC. This provides fundamental kinetic parameters that are crucial for modeling and optimizing the polymerization process. rsc.org

Table 3: Techniques for Real-Time Monitoring of Methacrylate Polymerization

| Technique | Principle | Information Obtained | Example Application | Reference |

|---|---|---|---|---|

| In-situ NMR Spectroscopy | Measures changes in the chemical environment of atomic nuclei. | Monomer conversion, reaction kinetics. | Aqueous polymerization of DMAEMA. | engconfintl.org |

| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with the reaction. | Polymerization rate, kinetic parameters, diffusion effects. | Bulk radical polymerization of HEMA. | mdpi.com |

| Conductometric Measurements | Monitors changes in electrolytic conductivity. | Estimation of polymerization stages. | Surfactant-free precipitation polymerization of NIPA and PEGMEMs. | nih.gov |

| PLP-SEC | Combines pulsed laser initiation with SEC analysis. | Propagation rate coefficient (k_p). | Radical polymerization of DMAEMA in various solvents. | rsc.org |

Polymer Structure, Architecture, and Advanced Characterization

Analysis of Molecular Weight Distribution and Polydispersity in Poly[2-(2-Ethoxyethoxy)ethyl Methacrylate]

The molecular weight (MW) and molecular weight distribution, quantified by the polydispersity index (PDI), are fundamental characteristics of poly[this compound] (PDEGMA) that dictate its physical and mechanical properties. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for these measurements. nih.gov

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and sequential anionic polymerization, are often employed to synthesize PDEGMA with well-defined architectures and narrow molecular weight distributions. nih.govmdpi.com For instance, sequential anionic polymerization can yield block copolymers containing PDEGMA with typical PDI values ranging from 1.15 to 1.2, indicating a high degree of control over the polymerization process. nih.gov In contrast, conventional free radical polymerization generally produces polymers with broader dispersities (PDI > 1.5). osti.gov

The choice of polymerization method significantly impacts the resulting molecular weight and PDI. For example, research on similar block copolymers has demonstrated the ability to target specific number average molecular weights (Mn), such as approximately 120 kDa, through controlled mechanisms. nih.govmdpi.com GPC analysis, often using polystyrene standards for calibration and tetrahydrofuran (B95107) (THF) as the mobile phase, confirms the successful synthesis and provides quantitative data on Mn, weight-average molecular weight (Mw), and the PDI (Mw/Mn). nih.gov

Table 1: Representative Molecular Weight Data for Methacrylate-Based Polymers Data is illustrative and based on typical results for polymers synthesized via controlled polymerization methods.

| Polymerization Method | Target Mn (g/mol) | Obtained Mn (g/mol) | Polydispersity Index (PDI) | Reference Context |

|---|---|---|---|---|

| Sequential Anionic Polymerization (SAP) | ~20,000 | 19,500 | 1.15 | Synthesis of PS-b-PDMEEMA block copolymers. nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | ~100,000 | 98,000 | 1.20 | Synthesis of well-defined functional polymers. nih.gov |

| Radical Polymerization (Free) | Not specified | ~100,000 (Mw) | >1.5 | General synthesis of poly(n-alkyl methacrylate)s. osti.gov |

Determination of Polymer Chain Conformation and Higher-Order Morphology

The conformation of individual PDEGMA chains and their assembly into higher-order structures are critical to understanding the material's behavior, particularly in solution. The long, flexible ethoxyethoxyethyl side chain imparts unique solubility characteristics and conformational properties. mdpi.com

Studies on analogous poly(n-alkyl methacrylate)s show that the chain flexibility and conformation are heavily influenced by the length and mobility of the side chains. osti.gov For PDEGMA, the hydrophilic side chains can lead to complex hydration behaviors in aqueous environments. researchgate.netacs.org Techniques like light scattering are employed to determine parameters such as the radius of gyration (Rg), which provides insight into the polymer coil's size and conformation in solution.

Characterization of Crosslinking Density and Network Architecture in Polymeric Systems

When 2-(2-ethoxyethoxy)ethyl methacrylate (B99206) is copolymerized with a crosslinking agent, such as di(ethylene glycol) dimethacrylate (DEGDMA) or ethylene (B1197577) glycol dimethacrylate (EGDMA), it forms a three-dimensional polymer network, commonly a hydrogel. researchgate.netnih.gov The characterization of this network is crucial for applications where properties like swelling capacity and mechanical strength are important.

The crosslinking density, which is the number of crosslinks per unit volume, is a key parameter. It can be determined experimentally through equilibrium swelling studies. doi.org By measuring the amount of solvent (typically water) a hydrogel absorbs at equilibrium, one can calculate the average molecular weight between crosslinks (Mc). nih.govdoi.org A lower Mc value corresponds to a higher crosslinking density and a more tightly woven network. nih.gov

For example, studies on similar poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels crosslinked with EGDMA showed that Mc values could range from 800 to 3,700 g/mol , corresponding to mesh sizes of 16.2 to 35.6 Å, depending on the concentration of the crosslinker. nih.gov The crosslinking density directly influences the hydrogel's mechanical properties and swelling behavior. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) can also provide information about the network structure by analyzing thermal transitions. researchgate.net The composition of the polymerization mixture, including the monomer-to-crosslinker ratio and the amount of diluent used during synthesis, significantly impacts the final porous structure and crosslinking density of the network. doi.org

Responsive Behavior and Molecular Dynamics of Poly 2 2 Ethoxyethoxy Ethyl Methacrylate

Thermo-responsive Properties and Lower Critical Solution Temperature (LCST) Behavior

Polymers based on oligo(ethylene glycol) methacrylates, including poly[2-(2-ethoxyethoxy)ethyl methacrylate] (P(DEGEEMA)) and its close analog poly[2-(2-methoxyethoxy)ethyl methacrylate] (P(MEO₂MA)), are well-known for their thermo-responsive nature in aqueous solutions. rsc.orgrsc.org They exhibit a Lower Critical Solution Temperature (LCST), a specific temperature above which the polymer becomes insoluble in water, leading to a phase transition. rsc.orgwikipedia.org Below the LCST, the polymer chains are hydrated and exist as expanded coils, resulting in a clear, homogeneous solution. As the temperature rises and surpasses the LCST, the polymer chains undergo dehydration, leading to aggregation and phase separation. wikipedia.orgacs.org

This transition is driven by a shift in the thermodynamic balance of the system. At lower temperatures, hydrogen bonding between the ether oxygen atoms of the side chains and water molecules is favorable, promoting solubility. With increasing temperature, the entropic cost of ordering water molecules around the hydrophobic polymer segments becomes dominant, leading to the release of bound water molecules and subsequent polymer collapse. wikipedia.org For P(MEO₂MA), this transition is accompanied by a significant endothermic heat flow, as observed in DSC thermograms. acs.org

The sharpness and uniformity of this thermal transition, especially in copolymers with other oligo(ethylene glycol) methacrylates, can be superior to that of other thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM), which often shows broader hysteresis between heating and cooling cycles. rsc.org

The LCST of poly(oligo(ethylene glycol) methacrylate)-based polymers can be precisely controlled by altering their chemical and physical properties.

pH and Ionic Strength: For the homopolymer P(DEGEEMA), which lacks ionizable groups, pH has a negligible effect on the LCST in the absence of specific ionic interactions. However, when copolymerized with pH-sensitive monomers like N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA), the LCST becomes highly pH-dependent. capes.gov.brresearchgate.net At low pH, the amino groups of DMAEMA are protonated and charged, increasing the polymer's hydrophilicity and suppressing the volume transition temperature. capes.gov.brresearchgate.net At basic pH, the uncharged amino groups lead to a more hydrophobic character and a more defined thermal transition. capes.gov.br The presence of salts can also influence the LCST; kosmotropic salts, for instance, can decrease the Tcp by promoting the dehydration of polymer chains. rsc.org

| HEMA Content (mol%) | Tcp (°C) |

|---|---|

| 0 | 66.5 |

| 14 | 51.5 |

| 29 | 38.5 |

| 46 | 21.5 |

The macroscopic phenomenon of phase separation at the LCST is a direct consequence of a conformational change at the molecular level, known as the coil-to-globule transition. wikipedia.org Below the LCST, in a good solvent environment like water, individual polymer chains adopt an expanded, random coil conformation due to favorable polymer-solvent interactions. wikipedia.org As the temperature increases towards the LCST, the solvent quality decreases. This change weakens the hydrogen bonds between the polymer's ether groups and water molecules, causing hydrophobic interactions between the polymer segments to become dominant. acs.orgmdpi.com

This shift in interactions forces the polymer chain to collapse upon itself, transitioning from the expanded coil state to a compact, dense globule state. wikipedia.orgaps.org This collapse is a cooperative process that minimizes the unfavorable contact between the polymer and water. The transition involves the dehydration of the polymer chains; studies on P(MEO₂MA) have shown that the fraction of hydrogen-bonded carbonyl and methoxy (B1213986) oxygen groups decreases significantly during this phase separation. acs.org For high molar mass polymers in extremely dilute solutions, this transition can be observed for individual chains, which may pass through intermediate states like a crumpled coil or molten globule before reaching a fully collapsed state. aps.org This transition is generally reversible; upon cooling below the LCST, the polymer chains rehydrate and revert from the globule to the coil conformation. wikipedia.org

When the concentration of the polymer in an aqueous solution is above a certain threshold, the coil-to-globule transition of individual chains culminates in macroscopic phase separation. acs.org As the temperature exceeds the LCST, the dehydrated polymer globules begin to aggregate through intermolecular hydrophobic interactions. mdpi.com These aggregates grow in size, eventually leading to the formation of a distinct, polymer-rich phase that separates from the polymer-poor (water) phase. This process is visually observed as the solution turning from clear to turbid or cloudy, a point often referred to as the cloud point. acs.org

Infrared spectroscopy studies on the analogous P(MEO₂MA) reveal the molecular underpinnings of this phenomenon. Below the transition temperature, a significant portion of the polymer's ether and carbonyl groups are hydrated. acs.org During phase separation, a notable decrease in the hydration of these groups occurs. Specifically, the fraction of hydrogen-bonded methoxy oxygens drops from nearly 100% below the transition temperature to almost zero above it, indicating that the dehydration of the oligo(ethylene glycol) side chains is a key event driving the phase separation. acs.org

pH-Responsive Characteristics and Their Tuning

The homopolymer of this compound is not inherently pH-responsive as its structure lacks ionizable functional groups. Its solubility and conformation are primarily governed by temperature. However, pH-responsiveness can be readily introduced by copolymerizing DEGEEMA with monomers that contain acidic or basic moieties. capes.gov.brresearchgate.net

A common strategy is to copolymerize with monomers such as N,N-dimethylaminoethyl methacrylate (DMAEMA) or 2-(diethylamino)ethyl methacrylate (PDEAEMA), which contain tertiary amine groups. capes.gov.brnih.gov These groups are weak bases and become protonated (positively charged) in acidic environments (pH < pKa). nih.gov This protonation induces electrostatic repulsion along the polymer chains, leading to chain expansion and enhanced water solubility, which can significantly increase or even eliminate the LCST. capes.gov.brresearchgate.net Conversely, in neutral or basic solutions (pH > pKa), the amine groups are deprotonated and neutral, restoring the polymer's hydrophobic character and its thermo-responsive behavior. capes.gov.br

The pH at which this transition occurs can be tuned by the choice of the comonomer and the copolymer composition. For hydrogels made from copolymers of MEO₂MA and DMAEMA, the volume transition temperature (VTT) is suppressed at low pH. capes.gov.brresearchgate.net At neutral pH, a modulation of both the swelling capacity and the VTT can be achieved, while at basic pH, the hydrogels exhibit lower swelling and sharp thermal transitions. capes.gov.br This dual-responsive nature makes these copolymers highly versatile for applications where sensitivity to both temperature and pH is required.

Molecular Relaxation Processes and Dynamics

Broadband Dielectric Spectroscopy (BDS) for Molecular Dynamics Elucidation:No BDS studies specifically elucidating the molecular dynamics of poly[this compound] could be located.

Therefore, due to the lack of available research and data focusing solely on poly[this compound], it is not possible to generate the requested article while adhering to the strict requirements of scientific accuracy and focus. A comprehensive article on these topics could, however, be generated for the closely related and extensively researched poly[2-(2-methoxyethoxy)ethyl methacrylate].

Research Applications of 2 2 Ethoxyethoxy Ethyl Methacrylate and Its Polymers

Advanced Biomedical Engineering and Pharmaceutical Applications

Polymers based on 2-(2-ethoxyethoxy)ethyl methacrylate (B99206) exhibit properties such as thermoresponsiveness and biocompatibility, which are highly desirable in the biomedical field. These characteristics allow for the design of "smart" materials that can respond to physiological cues, offering advanced solutions in diagnostics, therapeutics, and regenerative medicine.

Development of Drug Delivery Systems

The ability to control the release of therapeutic agents at a specific site and time is a cornerstone of modern pharmacology. Polymers of DEGEEMA are being investigated as key components in advanced drug delivery systems (DDS) designed to improve the efficacy and reduce the side effects of treatments. nih.govnih.gov

Smart nanohybrids and core-shell nanoparticles are at the forefront of controlled drug release technologies. mdpi.com These structures are designed to encapsulate and protect a therapeutic payload until it reaches its target. researchgate.net The shell can be engineered to respond to specific stimuli, such as changes in temperature or pH, triggering the release of the drug. nih.govresearchgate.net

Polymers of DEGEEMA, often in combination with other monomers, can form the shell of these nanoparticles. For instance, core-shell nanoparticles can be designed with a core that holds the drug and a thermoresponsive shell made from a DEGEEMA-containing copolymer. researchgate.net When the temperature changes, the polymer shell can shrink or swell, altering its permeability and releasing the encapsulated drug. mdpi.com This approach is particularly promising for localized therapies where a temperature change can be induced externally. mdpi.com

Similarly, pH-responsive core-shell nanoparticles can be developed using copolymers that include monomers with ionizable groups alongside DEGEEMA. nih.gov These nanoparticles are stable at physiological pH but undergo structural changes in the acidic microenvironment of tumors or within specific cellular compartments like endosomes, leading to targeted drug release. nih.govmdpi.com

Below is a table summarizing the characteristics of stimuli-responsive core-shell nanoparticles based on methacrylate polymers, which provides a framework for the potential design of DEGEEMA-based systems.

| Core Material | Shell Polymer Composition | Stimulus | Release Mechanism | Potential Application |

| Gold Nanoparticle | Poly(N-isopropylacrylamide) (pNIPAm) based | Radiofrequency/Heat | Hyperthermia-induced shrinking of the polymer shell | Cancer Therapy |

| Poly(lactic-co-glycolic acid) (PLGA) | Poly-L-lysine (PLL) and Poly-L-glutamic acid (PGA) | - | Passive diffusion and polymer degradation | Bioimaging and Targeted Drug Delivery |

| Alginate | Chitosan | pH | Swelling and disassembly in acidic conditions | Targeted Cancer Therapy |

Sustained and controlled release of therapeutic agents is crucial for maintaining drug concentrations within a therapeutic window over an extended period. frontiersin.org Hydrogels and nanoparticles formulated with DEGEEMA polymers can be designed to achieve this. The release kinetics can be modulated by controlling the polymer's molecular weight, crosslinking density, and the hydrophilicity/hydrophobicity balance. nih.gov

For example, thermoresponsive hydrogels based on DEGEEMA copolymers can be loaded with drugs. frontiersin.org At physiological temperature, the hydrogel can form a stable matrix that releases the drug slowly through diffusion. nih.gov The release rate can be tuned by altering the copolymer composition, which in turn affects the lower critical solution temperature (LCST) and the swelling behavior of the hydrogel. mdpi.comfrontiersin.org

The following table outlines strategies for achieving sustained release using polymer-based systems, with principles applicable to DEGEEMA-based materials.

| Delivery System | Polymer System | Mechanism of Sustained Release | Factors Influencing Release Rate |

| Hydrogels | Thermoresponsive copolymers (e.g., with NIPAm) | Diffusion through the swollen polymer matrix and polymer degradation. | Crosslinking density, polymer concentration, temperature, drug-polymer interactions. |

| Nanoparticles | Biodegradable copolymers (e.g., with PLA/PLGA) | Drug diffusion and erosion of the polymer matrix. | Polymer molecular weight, copolymer ratio, particle size, drug loading. |

| Micelles | Amphiphilic block copolymers | Diffusion from the micellar core and micelle dissociation. | Hydrophobic core stability, hydrophilic shell properties, environmental pH and temperature. |

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and minimizing off-target effects. mdpi.comnih.gov This can be achieved by decorating the surface of DEGEEMA-based nanoparticles or micelles with targeting ligands such as antibodies, peptides, or small molecules that recognize and bind to specific receptors on target cells. mdpi.comnih.gov

For instance, micelles formed from amphiphilic block copolymers containing DEGEEMA can be functionalized with folic acid to target cancer cells that overexpress the folate receptor. nih.gov Upon binding, these micelles are internalized by the cancer cells, leading to a high intracellular concentration of the encapsulated drug. mdpi.com The acidic environment within the endosomes can then trigger the release of the drug from pH-responsive DEGEEMA-containing micelles. mdpi.com

The table below summarizes various targeting ligands and their corresponding receptors, which can be applied to DEGEEMA-based delivery systems for targeted therapy.

| Targeting Ligand | Target Receptor | Targeted Disease/Cell Type |

| Folic Acid | Folate Receptor | Cancer cells (e.g., ovarian, breast, lung) |

| Transferrin | Transferrin Receptor | Proliferating cancer cells |

| Monoclonal Antibodies (e.g., Trastuzumab) | HER2 | HER2-positive breast cancer cells |

| RGD Peptides | Integrins (e.g., αvβ3) | Tumor neovasculature, some cancer cells |

Applications in Tissue Engineering and Regenerative Medicine

Tissue engineering and regenerative medicine aim to repair or replace damaged tissues and organs. frontiersin.orgnih.gov Scaffolds that mimic the natural extracellular matrix (ECM) are essential for providing structural support and guiding cell growth and differentiation. mdpi.comnih.gov Polymers of DEGEEMA are being explored for the fabrication of such scaffolds due to their biocompatibility and tunable physical properties. nih.gov

DEGEEMA can be copolymerized with other monomers to create hydrogel scaffolds with specific mechanical properties, porosity, and biodegradability suitable for cell culture. nih.govmdpi.com These scaffolds provide a three-dimensional environment that supports cell adhesion, proliferation, and differentiation. nih.govresearchgate.net

The fabrication of these scaffolds can be achieved through various techniques, including photopolymerization, gas foaming, and salt-leaching, to create interconnected porous structures that facilitate nutrient and oxygen transport to the cultured cells. nih.govmdpi.comnih.gov The surface of these scaffolds can also be modified with bioactive molecules, such as peptides containing the RGD sequence, to enhance cell attachment. mdpi.com

Research on hydrogel scaffolds made from similar methacrylates like poly(2-hydroxyethyl methacrylate) (PHEMA) provides a basis for the development of DEGEEMA-based scaffolds. For example, the incorporation of gelatin into PHEMA hydrogels has been shown to improve cell proliferation. nih.gov

The table below details the properties of hydrogel scaffolds relevant to tissue engineering, which are applicable to materials derived from DEGEEMA.

| Scaffold Property | Importance in Cell Culture | Controlling Factors in DEGEEMA-based Scaffolds |

| Porosity and Pore Size | Allows for cell infiltration, nutrient transport, and waste removal. | Fabrication technique (e.g., porogen leaching, gas foaming), polymer concentration. |

| Mechanical Properties | Provides structural support and influences cell behavior (e.g., differentiation). | Crosslinking density, copolymer composition, water content. |

| Biocompatibility | Ensures cell viability and minimizes inflammatory response. nih.govresearchgate.net | Monomer purity, absence of toxic leachable substances. |

| Biodegradability | Allows the scaffold to be gradually replaced by new tissue. | Inclusion of hydrolytically or enzymatically cleavable linkages in the polymer backbone. |

| Surface Chemistry | Promotes cell adhesion and specific cellular responses. | Surface modification with cell-adhesive ligands (e.g., RGD peptides). |

Engineering Tunable Cell-Adhesive Surfaces

The ability to control the adhesion of cells to a material's surface is critical in tissue engineering and for the development of medical implants. Polymers of methacrylate esters, including those structurally related to 2-(2-ethoxyethoxy)ethyl methacrylate, are extensively used to create surfaces with tunable cell-adhesive properties.

Research has shown that by adjusting the grafting density of polymer brushes on a substrate, cell adhesion and morphology can be precisely controlled. researchgate.net For instance, studies using poly(2-hydroxyethyl methacrylate) (pHEMA), a closely related hydrophilic monomer, have demonstrated that surfaces with a low grafting density of polymer chains, described as being in a "mushroom" regime, can be made adhesive to cells by adsorbing adhesion proteins like fibronectin. researchgate.netnist.gov Conversely, at high grafting densities, the polymer chains form a "brush" regime which can repel proteins and prevent cell adhesion. researchgate.net

Fibroblasts, when seeded on pHEMA gradient surfaces pre-coated with fibronectin, showed saturated cell adhesion and spreading primarily in the low grafting density regions. researchgate.netnist.gov This ability to create a gradient of cell adhesiveness on a single substrate is a powerful tool for studying cellular responses. researchgate.net The principle relies on controlling the space available between polymer grafts, which in turn dictates the amount of cell-adhesive protein that can be adsorbed. nist.gov

Furthermore, the composition of thermoresponsive polymers can be adjusted to fine-tune cell adhesion. Copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) and oligo(ethylene glycol) methacrylate (OEGMA) have been used to create surfaces where cell adhesion is enhanced on more hydrophobic surfaces. nih.gov These studies highlight that the integration of different methacrylate monomers allows for the creation of multicomponent systems with refined control over cell attachment and detachment, a crucial feature for applications like cell sheet engineering. nih.gov

Table 1: Engineering Tunable Cell-Adhesive Surfaces

| Polymer System | Method | Key Finding | Reference |

|---|---|---|---|

| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Gradient Grafting Density | Cell adhesion can be tuned by controlling polymer graft density; low density promotes adhesion. | researchgate.net |

| Poly(MEO₂MA-co-OEGMA) | Copolymer Composition | Increased MEO₂MA content enhances cell adhesion and spreading due to increased hydrophobicity. | nih.gov |

| pHEMA with Fibronectin | Protein Adsorption | Fibronectin adsorption on low-density pHEMA grafts facilitates cell adhesion. | nist.gov |

Hydrogel Development for Diverse Biomedical Uses

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them structurally similar to living tissues. biochempeg.com This property, combined with their biocompatibility, makes them ideal for a wide range of biomedical applications. biochempeg.comdntb.gov.ua Methacrylate-based hydrogels, including those made from monomers like this compound, are particularly versatile.

These hydrogels are employed as scaffolds in tissue engineering, where they can provide a supportive environment for cell growth, proliferation, and differentiation. biochempeg.comnih.gov For example, composite hydrogels made from poly(ethylene glycol) (PEG) and methacrylated gelatin (GelMA) have been shown to support the formation of 3D cellular networks by encapsulated fibroblasts. nih.gov The properties of these hydrogels, such as their mechanical stiffness and degradation rate, can be tuned by altering the composition of the composite materials. nih.gov

In the realm of drug delivery, hydrogels serve as effective reservoirs for therapeutic agents. biochempeg.com Their porous structure allows for the loading of drugs and their controlled release over time. researchgate.net Smart hydrogels, which respond to specific environmental stimuli such as temperature or pH, have been developed using monomers like MEO₂MA. researchgate.netnih.gov These thermoresponsive hydrogels can exhibit a lower critical solution temperature (LCST), allowing for temperature-triggered drug release. nih.gov The mechanical strength and release kinetics of these hydrogels can be modulated by using different cross-linkers, such as starch-based nanospheres, which can result in significantly higher mechanical strength compared to conventionally cross-linked hydrogels. nih.gov

Table 2: Hydrogel Development for Diverse Biomedical Uses

| Hydrogel Base | Application | Key Feature | Reference |

|---|---|---|---|

| Poly(ethylene glycol) (PEG) & Gelatin Methacrylate (GelMA) | Tissue Engineering | Tunable cell binding, mechanical, and degradation properties. | nih.gov |